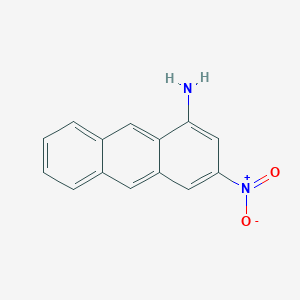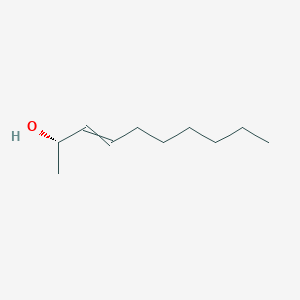
(2S)-Dec-3-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-Dec-3-en-2-ol is an organic compound with the molecular formula C10H20O. It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is characterized by a double bond between the third and fourth carbon atoms and a hydroxyl group attached to the second carbon atom in the (S)-configuration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-Dec-3-en-2-ol can be achieved through various methods. One common approach involves the asymmetric reduction of the corresponding ketone, (2S)-Dec-3-en-2-one, using chiral catalysts or reagents. For instance, the reduction can be carried out using a chiral borane reagent in the presence of a suitable catalyst to achieve high enantioselectivity.
Industrial Production Methods
In an industrial setting, this compound can be produced through the hydrogenation of the corresponding alkyne, (2S)-Dec-3-yn-2-ol, using a palladium catalyst. This method allows for the selective reduction of the triple bond to a double bond while preserving the chiral center.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-Dec-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, (2S)-Dec-3-en-2-one, using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The double bond can be reduced to form (2S)-Decan-2-ol using hydrogenation with a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form (2S)-Dec-3-en-2-yl chloride.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent
Reduction: Palladium catalyst, hydrogen gas
Substitution: Thionyl chloride (SOCl2)
Major Products
Oxidation: (2S)-Dec-3-en-2-one
Reduction: (2S)-Decan-2-ol
Substitution: (2S)-Dec-3-en-2-yl chloride
Applications De Recherche Scientifique
(2S)-Dec-3-en-2-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including pheromones and natural products.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: It is used in the production of flavors and fragrances due to its pleasant odor.
Mécanisme D'action
The mechanism of action of (2S)-Dec-3-en-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. For example, as a pheromone precursor, it may bind to olfactory receptors, triggering specific behavioral responses in insects.
Comparaison Avec Des Composés Similaires
(2S)-Dec-3-en-2-ol can be compared with other similar compounds, such as:
(2R)-Dec-3-en-2-ol: The enantiomer of this compound, which has the opposite configuration at the chiral center.
(2S)-Dec-3-en-1-ol: A structural isomer with the hydroxyl group attached to the first carbon atom instead of the second.
(2S)-Dec-4-en-2-ol: A positional isomer with the double bond between the fourth and fifth carbon atoms.
The uniqueness of this compound lies in its specific configuration and position of the functional groups, which influence its reactivity and applications.
Propriétés
Numéro CAS |
189298-30-4 |
|---|---|
Formule moléculaire |
C10H20O |
Poids moléculaire |
156.26 g/mol |
Nom IUPAC |
(2S)-dec-3-en-2-ol |
InChI |
InChI=1S/C10H20O/c1-3-4-5-6-7-8-9-10(2)11/h8-11H,3-7H2,1-2H3/t10-/m0/s1 |
Clé InChI |
HZRSDQXGMJFUKO-JTQLQIEISA-N |
SMILES isomérique |
CCCCCCC=C[C@H](C)O |
SMILES canonique |
CCCCCCC=CC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 5-[(4-carboxyphenyl)methoxy]-2-(2-mercaptoethyl)-](/img/structure/B14251255.png)
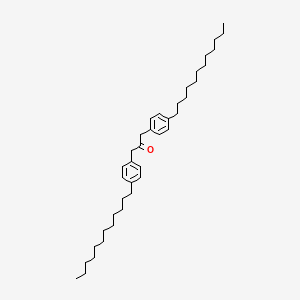
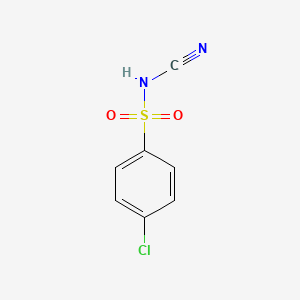
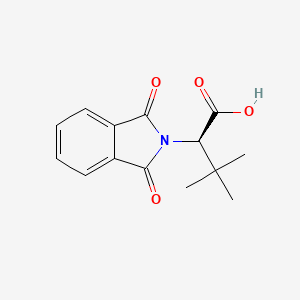

![Diethyl [(3S)-3-hydroxybut-1-en-1-yl]phosphonate](/img/structure/B14251297.png)
![N-[4-[4-(3-Chlorophenyl)-2-[4-(methylthio)phenyl]-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14251300.png)
![2,3,6,7,10,11-Hexakis[(4-tert-butylphenyl)sulfanyl]triphenylene](/img/structure/B14251302.png)
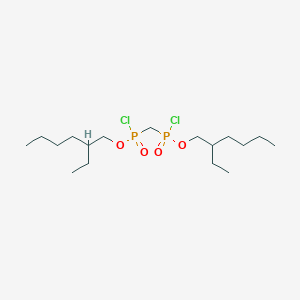
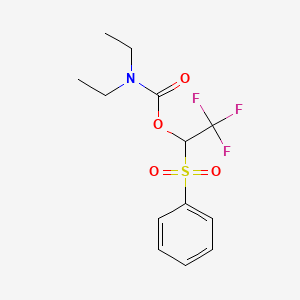

![4-Pentenenitrile, 4-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-](/img/structure/B14251338.png)
